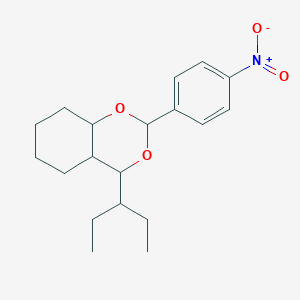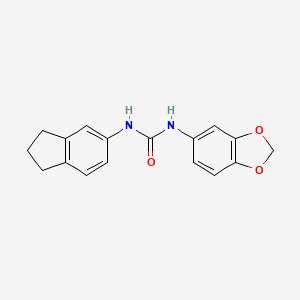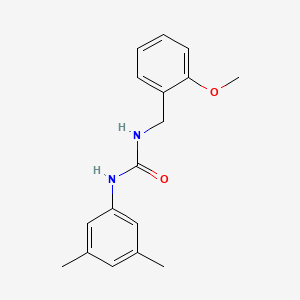![molecular formula C20H17NO3 B5300755 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a derivative of the compound 2-methoxyestradiol, which is known for its anti-tumor and anti-inflammatory properties. MQPA has been shown to have similar properties, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a useful tool for studying these processes. However, one limitation of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One potential direction is the development of new derivatives of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the neuroprotective properties of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for the treatment of neurodegenerative diseases. Finally, the use of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other compounds for the treatment of cancer and inflammation warrants further investigation.
Synthesis Methods
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-hydroxyphenylacetic acid with 2-chloroquinoline, followed by the addition of vinyl magnesium bromide. The resulting compound is then acetylated to yield 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate.
Scientific Research Applications
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in various fields, including cancer research, inflammation research, and neuroscience. In cancer research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-19-12-8-15(13-20(19)23-2)7-10-17-11-9-16-5-3-4-6-18(16)21-17/h3-13H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIRPCZJAZLLCZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)

![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)